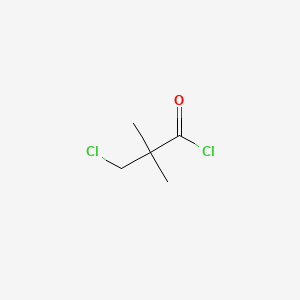
3-クロロピバロイルクロリド
概要
説明
3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid at room temperature and is characterized by its chlorine and acyl chloride functional groups. This compound is widely used in organic synthesis, particularly as an acylation reagent and in the cyclization of isoxazolones .
科学的研究の応用
3-Chloropivaloyl chloride is used in several scientific research applications:
Organic Synthesis: It is a vital acylation reagent and isoxazolone cyclization reagent, widely used in the synthesis of various pharmaceutical and pesticide products.
Medical Intermediate: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Pesticide Intermediate: It is used in the production of herbicides such as isoxagrass pine and oxatrione.
Rubber Additives and Photosensitive Materials: It is employed as a synthetic raw material for rubber additives and photographic photosensitive materials.
作用機序
Target of Action
3-Chloropivaloyl chloride is a bifunctional reagent that is capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This makes it a versatile compound in organic synthesis, serving as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Mode of Action
The primary mode of action of 3-Chloropivaloyl chloride is through acylation and nucleophilic substitution . The compound interacts with its targets by donating its acyl group to the target molecule, thereby modifying its structure. The 2-chloro-ethyl fragment can also undergo nucleophilic substitution, serving as a masked vinyl group .
Result of Action
The molecular and cellular effects of 3-Chloropivaloyl chloride’s action depend on the specific reactions it participates in. By donating its acyl group or undergoing nucleophilic substitution, it can significantly alter the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloropivaloyl chloride. For instance, the compound is highly reactive and can react with water to form hydrochloric acid . Therefore, the presence of water or moisture in the environment can affect its stability and reactivity. Furthermore, the compound is highly flammable and slightly soluble in water , which can also influence its action and efficacy.
生化学分析
Biochemical Properties
3-Chloropivaloyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of compounds with antimicrobial properties. The compound’s reactivity with nucleophiles, such as amines and alcohols, allows it to form stable amide and ester bonds, which are crucial in biochemical pathways .
Cellular Effects
The effects of 3-Chloropivaloyl chloride on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to modifications in protein function, affecting various cellular activities. For instance, its reactivity with amino groups in proteins can alter protein structure and function, impacting cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Chloropivaloyl chloride exerts its effects through covalent binding with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound’s ability to form covalent bonds with nucleophilic groups in enzymes and proteins leads to changes in enzyme activity and gene expression. This mechanism is crucial for its role in synthesizing bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloropivaloyl chloride can change over time. The compound is known to be stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term exposure to 3-Chloropivaloyl chloride can lead to cumulative effects on cellular function, including potential cytotoxicity. Studies have shown that its stability and reactivity can vary, influencing its long-term effects on cells .
Dosage Effects in Animal Models
The effects of 3-Chloropivaloyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ toxicity. Studies have indicated that there is a threshold beyond which the compound’s toxicity significantly increases, necessitating careful dosage control in experimental settings .
Metabolic Pathways
3-Chloropivaloyl chloride is involved in various metabolic pathways, primarily through its role in synthesizing bioactive molecules. It interacts with enzymes such as acyltransferases, facilitating the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Chloropivaloyl chloride is transported and distributed through interactions with transport proteins and binding proteins. Its reactivity with cellular components can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
3-Chloropivaloyl chloride’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to be in proximity to its target biomolecules to exert its effects .
準備方法
The synthesis of 3-Chloropivaloyl chloride typically involves the chlorination of pivaloyl chloride. One common method starts with pivalic acid, which is converted to pivaloyl chloride using phosphorus trichloride. The pivaloyl chloride is then subjected to gas-phase photocatalysis chlorination, followed by vacuum rectification to yield 3-Chloropivaloyl chloride . Another method involves the use of isobutyl alcohol or tert-butyl alcohol and formic acid to synthesize pivaloyl chloride, which is then chlorinated to form 3-Chloropivaloyl chloride .
化学反応の分析
3-Chloropivaloyl chloride is a reactive intermediate that undergoes various chemical reactions:
類似化合物との比較
3-Chloropivaloyl chloride can be compared with other acyl chlorides such as:
3-Chloropropionyl chloride: Similar in structure but with a different carbon chain length and reactivity profile.
2-Chloropropionyl chloride: Another acyl chloride with a different substitution pattern on the carbon chain.
Chloroacetyl chloride: A simpler acyl chloride with a single chlorine atom and a shorter carbon chain.
3-Chloropivaloyl chloride is unique due to its specific structure, which includes two methyl groups on the carbon adjacent to the carbonyl group, enhancing its steric hindrance and influencing its reactivity in organic synthesis.
特性
IUPAC Name |
3-chloro-2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNDDUMJVSIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Record name | CHLOROPIVALOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027567 | |
| Record name | 3-Chloropivaloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO] | |
| Record name | CHLOROPIVALOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloropivaloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
about 70 °F | |
| Record name | Chloropivaloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4300-97-4 | |
| Record name | CHLOROPIVALOYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-2,2-dimethylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropivaloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloropivaloyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propanoyl chloride, 3-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloropivaloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropaneyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH44S0ZZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloropivaloyl chloride a useful starting material for synthesizing NeoPHOX ligands?
A1: 3-Chloropivaloyl chloride is a valuable precursor for NeoPHOX ligands due to its reactivity and the structural features it imparts. [, ]
- Reactivity: The chloride atom in 3-chloropivaloyl chloride is susceptible to nucleophilic substitution, which allows for the introduction of various groups, such as amines or alcohols. This is the first step in forming the oxazoline ring, a crucial component of NeoPHOX ligands. []
- Neopentyl Structure: The neopentyl group (–C(CH3)3) in 3-chloropivaloyl chloride introduces steric bulk in the final ligand. This steric hindrance plays a significant role in achieving high enantioselectivity in asymmetric catalysis by influencing the approach of reacting substrates to the metal center. []
Q2: What are the challenges associated with using 3-chloropivaloyl chloride in synthesis, and how are they addressed in the context of NeoPHOX ligand preparation?
A2: One challenge in utilizing 3-chloropivaloyl chloride arises from the inherent difficulty of nucleophilic substitutions at neopentyl carbon atoms due to steric hindrance. [] Researchers have found that employing potassium diphenylphosphide (KPPh2) in refluxing tetrahydrofuran (THF) facilitates the substitution reaction to afford the desired NeoPHOX ligands in good yields. This approach exploits the relatively strong nucleophilicity of the diphenylphosphide anion and the favorable reaction conditions to overcome the steric hindrance posed by the neopentyl group. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)





![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)
